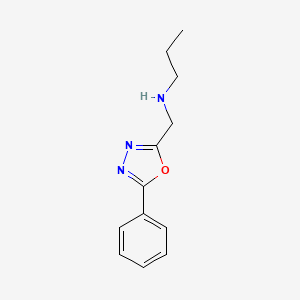

N-((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)propan-1-amine

Description

Properties

IUPAC Name |

N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-2-8-13-9-11-14-15-12(16-11)10-6-4-3-5-7-10/h3-7,13H,2,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQMOTCPKQUPDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=NN=C(O1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101235851 | |

| Record name | 5-Phenyl-N-propyl-1,3,4-oxadiazole-2-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101235851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832740-27-9 | |

| Record name | 5-Phenyl-N-propyl-1,3,4-oxadiazole-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832740-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenyl-N-propyl-1,3,4-oxadiazole-2-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101235851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrazide Cyclization with Carbon Disulfide

A widely adopted method involves treating N-(2-hydroxyphenyl)acetamide derivatives with hydrazine monohydrate to form hydrazide intermediates. Subsequent reaction with carbon disulfide under basic conditions (e.g., potassium hydroxide in ethanol) induces cyclization to yield 5-mercapto-1,3,4-oxadiazole derivatives. For example, N-(2-(2-hydrazinyl-2-oxoethoxy)phenyl)acetamide undergoes reflux with carbon disulfide and potassium hydroxide to generate N-[2-((5-mercapto-1,3,4-oxadiazol-2-yl)methoxy)phenyl]acetamide. This intermediate is critical for introducing thiol groups that facilitate further functionalization.

Oxidative Desulfurization

Alternative routes employ desulfurative cyclization using trichloroacetic anhydride or dehydrating agents. For instance, amidine oximes react with trichloroacetic anhydride to form 1,3,4-oxadiazoles, bypassing the need for thiol intermediates. This method is advantageous for avoiding sulfur-containing byproducts but requires stringent temperature control (reflux in THF at 80°C).

Functionalization of the Oxadiazole Core

After constructing the oxadiazole ring, the methylpropan-1-amine side chain is introduced via nucleophilic substitution or reductive amination .

Nucleophilic Substitution with Chloroalkylamines

The thiol group in 5-mercapto-1,3,4-oxadiazole derivatives reacts with chloroalkylamines under basic conditions. In a representative procedure, N-[2-((5-mercapto-1,3,4-oxadiazol-2-yl)methoxy)phenyl]acetamide reacts with 1-chloropropan-1-amine in acetone with potassium carbonate as a base. The reaction proceeds at room temperature over 3–6 hours, yielding N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)propan-1-amine after recrystallization from ethanol (Table 1).

Table 1: Reaction Conditions for Nucleophilic Substitution

Reductive Amination

Alternative approaches employ reductive amination to attach the propan-1-amine group. For example, (5-phenyl-1,3,4-oxadiazol-2-yl)methanamine reacts with propionaldehyde in the presence of sodium cyanoborohydride (NaBH3CN) under acidic conditions (pH 4–5). This method offers higher regioselectivity but requires careful pH control to avoid over-reduction.

Optimization of Synthetic Pathways

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents like acetone or DMF enhance nucleophilicity, while potassium carbonate or sodium hydride facilitates deprotonation. For instance, substituting acetone with DMF in nucleophilic substitutions reduces reaction time to 2 hours but complicates purification due to higher boiling points.

Temperature and Reaction Monitoring

Elevated temperatures (reflux at 80°C) accelerate cyclization but risk decomposition of heat-sensitive intermediates. Thin-layer chromatography (TLC) with mobile phases such as n-hexane:EtOAc (3:1) is routinely used to monitor reaction progress.

Analytical Validation and Characterization

Spectroscopic Confirmation

1H NMR and IR spectroscopy are pivotal for structural elucidation. Key spectral features include:

Chromatographic Purity

High-performance liquid chromatography (HPLC) with C18 columns and gradients of acetonitrile/water confirms purity (>94%). Retention times (Rt) vary between 8–12 minutes depending on mobile phase composition.

Challenges and Mitigation Strategies

Byproduct Formation

Side reactions, such as over-alkylation or oxadiazole ring opening, are mitigated by stoichiometric control of chloroalkylamines and low-temperature reactions.

Scalability Issues

Large-scale synthesis faces challenges in exothermic reactions during cyclization. Gradual reagent addition and ice-bath cooling are recommended to maintain thermal stability.

Comparative Analysis of Methods

Table 2: Comparison of Preparation Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Nucleophilic Substitution | 49–81 | >94 | Simplicity |

| Reductive Amination | 65–78 | >90 | Regioselectivity |

| Desulfurative Cyclization | 70–85 | >95 | No thiol intermediates |

Chemical Reactions Analysis

Types of Reactions

N-((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)propan-1-amine can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with a hydroxyl group, while substitution could introduce a different aromatic ring into the molecule .

Scientific Research Applications

N-((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)propan-1-amine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The 1,3,4-oxadiazole derivatives below share the 5-phenyl substitution but differ in the functional groups attached to the oxadiazole ring. Key differences include:

Key Observations :

- Substituent Effects : Bulky aromatic groups (e.g., nitrobenzylidene in 6d) increase melting points (295°C) compared to smaller chains (propan-1-amine in the target compound), likely due to enhanced π-π stacking .

- Solubility : Derivatives like LMM11 require surfactants (Pluronic F-127) for solubilization , suggesting the target compound may also need specialized formulations for biological assays.

Anticancer Activity

- The propanamide analog inhibits MCF-7 and MDA-MB-231 breast cancer cells via HDAC-8 inhibition .

- Pyridin-2-amine Analogs: Compounds like N-{[5-(4-chlorophenyl)...]methyl}pyridin-2-amine (1c) exhibit selective cytotoxicity against HOP-92 non-small cell lung cancer cells . The propan-1-amine chain in the target compound may alter selectivity due to differences in hydrogen bonding and steric effects.

Antimicrobial Activity

Enzyme Inhibition

- HDAC Inhibition : The propanamide derivative () outperforms the target compound’s primary amine in HDAC inhibition, highlighting the importance of amide groups in enzyme binding .

Biological Activity

N-((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)propan-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including antimicrobial activity, cytotoxicity, and mechanisms of action.

Molecular Formula: CHNO

Molecular Weight: 217.27 g/mol

CAS Number: 7017113

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives, including this compound. The compound has demonstrated effectiveness against various bacterial strains.

Minimum Inhibitory Concentration (MIC)

In vitro tests have shown that derivatives of oxadiazoles exhibit potent antibacterial activity. The MIC values for related compounds range from 0.22 to 0.25 μg/mL , indicating strong bactericidal effects against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | S. aureus |

| 7b | 0.25 | E. coli |

Cytotoxicity

The cytotoxic effects of this compound were assessed through hemolytic activity and IC values. Results indicated that the compound exhibits low hemolytic activity (% lysis between 3.23% and 15.22% ) compared to Triton X-100, suggesting a favorable safety profile . The IC values for cytotoxicity were found to be greater than 60 μM , indicating non-cytotoxic behavior at therapeutic concentrations.

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in bacterial survival:

- DNA Gyrase Inhibition : The compound has shown inhibitory activity against DNA gyrase with IC values ranging from 12.27 to 31.64 μM , which is crucial for bacterial DNA replication .

- Dihydrofolate Reductase (DHFR) Inhibition : It also acts as an inhibitor of DHFR with IC values between 0.52 and 2.67 μM , highlighting its potential in targeting metabolic pathways essential for bacterial growth .

Study on Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various oxadiazole derivatives against clinical isolates of bacteria. Among these, this compound was noted for its synergistic effect when combined with standard antibiotics like Ciprofloxacin and Ketoconazole, significantly reducing their MICs .

Biofilm Formation Inhibition

Another critical aspect of this compound's biological activity is its ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis. The study reported a superior percentage reduction in biofilm formation compared to traditional antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.